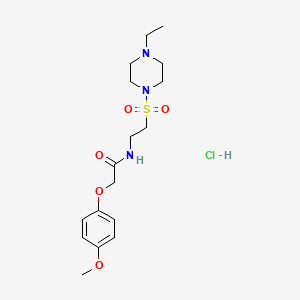
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H28ClN3O5S and its molecular weight is 421.94. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Monitoring and Herbicide Impact
- Studies on acetochlor and related chloroacetamide herbicides have extensively examined their environmental fate, including detection in groundwater and streams. These studies underscore the importance of monitoring pesticide and herbicide residues in environmental compartments to assess their ecological impact and guide regulatory practices (Guzman et al., 2005), (Clark & Goolsby, 1999).
Metabolic Pathways and Bioactivation
- Research into the metabolism of chloroacetamide herbicides in human and rat liver microsomes reveals complex bioactivation pathways, potentially implicating these chemicals in carcinogenic processes. Understanding these metabolic pathways is crucial for assessing the health risks of chemical exposure and guiding the development of safer compounds (Coleman et al., 2000).
Synthesis and Molecular Docking
- Synthetic methodologies for creating novel compounds, including those with potential biological activities (e.g., enzyme inhibition), are crucial in drug development and chemical research. Studies on the synthesis of related compounds and their evaluation for biological activities provide insights into the potential applications of chemical compounds in medicinal chemistry (Virk et al., 2018).
Propriétés
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-2-(4-methoxyphenoxy)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S.ClH/c1-3-19-9-11-20(12-10-19)26(22,23)13-8-18-17(21)14-25-16-6-4-15(24-2)5-7-16;/h4-7H,3,8-14H2,1-2H3,(H,18,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLAQVBEROJAHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCNC(=O)COC2=CC=C(C=C2)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2394146.png)
![3-(4-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2394147.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2394152.png)
![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2394153.png)



![N-(1,3-benzothiazol-2-yl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2394160.png)

![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394162.png)

![N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide](/img/structure/B2394165.png)